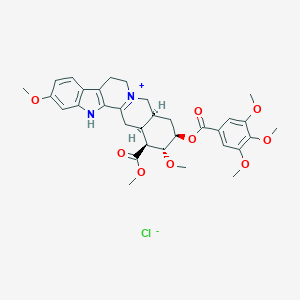

3-Dehydro Reserpine Chloride

Description

Contextualization within the Monoterpene Indole (B1671886) Alkaloid Family and Rauwolfia Alkaloids

3-Dehydro Reserpine (B192253) Chloride belongs to the large and structurally diverse family of monoterpene indole alkaloids (MIAs). bohrium.com These naturally occurring compounds are predominantly found in plants of the Apocynaceae, Loganiaceae, and Rubiaceae families. dicle.edu.tr The biosynthesis of MIAs begins with the coupling of tryptamine (B22526) and secologanin (B1681713), leading to strictosidine (B192452), which is the common precursor to over 2,500 known MIAs. dicle.edu.tr

A significant source of bioactive MIAs is the Rauwolfia genus of plants, which is widely distributed across Asia, Africa, and America. nih.govresearchgate.net Species such as Rauwolfia serpentina and Rauwolfia vomitoria have been utilized in traditional medicine for centuries and are known to produce a wide array of potent alkaloids. nih.govnih.gov Among the most notable Rauwolfia alkaloids are reserpine, ajmaline, ajmalicine, and yohimbine (B192690), which exhibit a range of pharmacological activities. dicle.edu.trnih.gov Reserpine, in particular, is a well-known antihypertensive and tranquilizing agent. nih.gov 3-Dehydro Reserpine Chloride is a direct chemical derivative of reserpine. pharmaffiliates.com

Significance of this compound as a Chemical Entity and Research Subject

This compound is primarily recognized in the scientific community as the main degradation product of reserpine. pharmaffiliates.com Its significance in research stems from its role as a reference standard, impurity, and metabolite in studies involving reserpine. pharmaffiliates.comcymitquimica.com The availability of pure this compound is crucial for analytical method development, stability studies of reserpine, and understanding its metabolic fate.

Chemically, it is a complex molecule with a defined structure and properties. It is commercially available as a yellow solid for research purposes. pharmaffiliates.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 107052-60-8 | pharmaffiliates.comclearsynth.com |

| Molecular Formula | C33H41ClN2O9 | pharmaffiliates.com |

| Molecular Weight | 645.15 g/mol | pharmaffiliates.com |

| Appearance | Yellow Solid | pharmaffiliates.com |

| Synonyms | Methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate,chloride | pharmaffiliates.comclearsynth.com |

Historical and Current Perspectives on Related Dehydro-Reserpine Derivatives in Academic Inquiry

The study of dehydro derivatives related to reserpine has both historical and contemporary relevance in chemical and biological research. Historically, the oxidation of reserpine into its fluorescent dehydroreserpine derivative has been exploited for analytical purposes. researchgate.net This reaction forms the basis of sensitive chemiluminescence and fluorescence detection methods for quantifying reserpine in various samples. researchgate.net

The parent compound, reserpine, has had a profound impact on the fields of neurobiology and medicine since its isolation in 1952. biorxiv.org It was instrumental in advancing the understanding of neurotransmitter storage and release, particularly of monoamines like serotonin (B10506) and norepinephrine (B1679862). biorxiv.org

More recent research has shed light on the biosynthetic pathway of reserpine itself, revealing the involvement of dehydro intermediates. Studies have shown that the crucial stereochemistry at the C3 position of the reserpine scaffold is established through a two-step enzymatic process involving oxidation to a dehydro intermediate followed by a stereoselective reduction. biorxiv.orgbiorxiv.orgbiorxiv.org For instance, the biosynthesis of 3-epi-α-yohimbine, an intermediate in the pathway to reserpine, proceeds through a 3-dehydro-α-yohimbine intermediate. biorxiv.orgbiorxiv.org This discovery highlights nature's elegant strategy for constructing complex molecular architectures and underscores the fundamental role of dehydro compounds in the biosynthesis of these intricate alkaloids. biorxiv.org The total synthesis of reserpine remains a significant challenge that has spurred the development of innovative strategies in organic chemistry, with some synthetic routes also targeting dehydro intermediates. acs.orghebmu.edu.cn

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALXIXVMMSDZQU-FMJIVAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541666 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107052-60-8 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Synthesis of 3 Dehydro Reserpine Derivatives

Elucidation of Reserpine (B192253) Biosynthesis and the Role of Iminium Intermediates

The biosynthesis of reserpine is a multi-step enzymatic process that transforms simple precursors into a complex pentacyclic structure. A key feature of this pathway is the generation of reactive iminium intermediates, which are pivotal for the stereochemical complexity of the final molecule.

Identification of Precursors and Enzymatic Steps Leading to 3-Dehydro-α-Yohimbine and Related Structures

Contrary to earlier hypotheses suggesting vincoside as the primary precursor, recent studies have definitively established that the biosynthesis of reserpine and its congeners commences with strictosidine (B192452). biorxiv.orgbiorxiv.orgnih.govwikipedia.org Tryptophan is decarboxylated to tryptamine (B22526), which then condenses with secologanin (B1681713) in a reaction catalyzed by strictosidine synthase (STR) to form strictosidine. biorxiv.orgwikipedia.org

The subsequent deglycosylation of strictosidine by strictosidine glucosidase (SGD) is a critical step, as it generates a highly reactive iminium intermediate. biorxiv.org This intermediate serves as a branching point for the synthesis of various indole (B1671886) alkaloids. In the biosynthesis of reserpine, this iminium species is reduced by yohimbane synthase (YOS), a medium-chain dehydrogenase/reductase (MDR), to produce α-yohimbine. biorxiv.org

The crucial epimerization at the C3 position, a defining characteristic of reserpine's stereochemistry, proceeds through a 3-dehydro intermediate. biorxiv.orgbiorxiv.org Specifically, α-yohimbine is oxidized to the iminium intermediate, 3-dehydro-α-yohimbine. biorxiv.orgbiorxiv.org This oxidation is a key step that sets the stage for the establishment of the correct stereochemistry in the subsequent reduction.

Characterization of Key Enzymes in Dehydro-Alkaloid Formation

The formation of dehydro-alkaloid intermediates like 3-dehydro-α-yohimbine is orchestrated by specific classes of enzymes, primarily FAD-dependent oxidases and medium-chain dehydrogenase/reductases (MDRs).

FAD-dependent Oxidases: These flavoproteins play a crucial role in the oxidation of alkaloids. nih.govwikipedia.orgwikipedia.org In the reserpine pathway, an FAD-dependent oxidase, identified as RvYOO in Rauvolfia verticillata, catalyzes the oxidation of α-yohimbine to the 3-dehydro-α-yohimbine iminium intermediate. biorxiv.orgbiorxiv.org This enzymatic step is essential for the subsequent C3 epimerization.

Medium-Chain Dehydrogenase/Reductases (MDRs): MDRs are a large family of enzymes that catalyze a wide range of reduction and oxidation reactions in plant secondary metabolism. acs.orgacs.orgnih.gov In the context of reserpine biosynthesis, MDRs are critical for both the formation of the yohimbane skeleton and the stereospecific reduction of the 3-dehydro-α-yohimbine intermediate. biorxiv.orgacs.orgacs.orgnih.gov An enzyme identified as RvDYR1, a medium-chain dehydrogenase/reductase, specifically reduces 3-dehydro-α-yohimbine to yield 3-epi-α-yohimbine, thus establishing the correct C3 stereochemistry found in reserpine. biorxiv.orgbiorxiv.org The ability of MDRs to catalyze the reduction of α,β-unsaturated iminiums is a key feature of their function in MIA biosynthesis. acs.orgacs.orgnih.gov

| Enzyme Class | Specific Enzyme (example) | Substrate | Product | Function in Dehydro-Alkaloid Formation |

| FAD-dependent Oxidase | RvYOO | α-Yohimbine | 3-Dehydro-α-yohimbine (iminium intermediate) | Oxidation to form the iminium intermediate required for C3 epimerization. biorxiv.orgbiorxiv.org |

| Medium-Chain Dehydrogenase/Reductase (MDR) | RvDYR1 | 3-Dehydro-α-yohimbine | 3-epi-α-Yohimbine | Stereospecific reduction to establish the C3β configuration. biorxiv.orgbiorxiv.org |

| Medium-Chain Dehydrogenase/Reductase (MDR) | Yohimbane Synthase (YOS) | Strictosidine aglycone (iminium) | α-Yohimbane | Reduction to form the initial yohimbane scaffold. biorxiv.org |

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Analysis

The elucidation of the complex biosynthetic pathway of reserpine has been significantly advanced by modern genetic and molecular biology techniques. These approaches have allowed for the identification and functional characterization of the genes and enzymes involved.

Gene Discovery and Functional Annotation of Biosynthetic Enzymes

Transcriptome mining has been a powerful tool for identifying candidate genes involved in reserpine biosynthesis in Rauvolfia species. biorxiv.orgbiorxiv.org By analyzing the transcriptomes of tissues where reserpine and its precursors are abundant, researchers have been able to identify genes encoding enzymes such as FAD-dependent oxidases and MDRs that are co-expressed with known pathway genes. biorxiv.orgbiorxiv.org Subsequent functional annotation, based on sequence homology to known enzymes, provides initial hypotheses about their roles. The function of these candidate genes is then confirmed through biochemical assays using heterologously expressed proteins. biorxiv.orgbiorxiv.org

Heterologous Expression Systems for Dehydro-Alkaloid Production

Heterologous expression systems, particularly in Nicotiana benthamiana (a plant) and Escherichia coli (a bacterium), have been instrumental in validating the function of the identified biosynthetic genes. biorxiv.orgbiorxiv.org By co-expressing candidate enzymes in these hosts and providing the appropriate substrate, researchers can observe the production of specific intermediates, such as 3-dehydro-α-yohimbine and 3-epi-α-yohimbine. biorxiv.org This approach has been used to reconstitute portions of the reserpine biosynthetic pathway, confirming the roles of enzymes like RvYOO and RvDYR1. biorxiv.orgbiorxiv.org Furthermore, these engineered microbial or plant systems hold potential for the sustainable production of valuable dehydro-alkaloid intermediates. mdpi.com

| Approach | Organism/System | Application in 3-Dehydro Reserpine Research | Key Findings |

| Transcriptome Mining | Rauvolfia verticillata | Identification of candidate genes involved in reserpine biosynthesis. | Discovery of genes encoding FAD-dependent oxidases and MDRs co-expressed with known pathway genes. biorxiv.orgbiorxiv.org |

| Heterologous Expression | Nicotiana benthamiana | In vivo functional characterization of biosynthetic enzymes. | Confirmation of RvYOO and RvDYR1 activity in the conversion of α-yohimbine to 3-epi-α-yohimbine via a 3-dehydro intermediate. biorxiv.org |

| Heterologous Expression | Escherichia coli | Production and purification of biosynthetic enzymes for in vitro assays. | Enabled detailed biochemical characterization of individual enzymes. biorxiv.orgbiorxiv.org |

Chemoenzymatic and Biocatalytic Strategies for Synthesis of 3-Dehydro Reserpine Chloride

The knowledge gained from elucidating the biosynthetic pathway of reserpine opens up opportunities for developing chemoenzymatic and biocatalytic methods for the synthesis of its derivatives, including this compound. nih.govresearchgate.netsemanticscholar.org These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations.

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing complex molecules like alkaloids. nih.govresearchgate.netresearchgate.net Enzymes can be used as isolated catalysts or within whole-cell systems to perform specific reactions. For the synthesis of this compound, a potential strategy would involve the enzymatic oxidation of a reserpine precursor. For instance, an FAD-dependent oxidase, similar to RvYOO, could be employed to oxidize the C3 position of a suitable reserpine analog to the corresponding iminium ion. The resulting 3-dehydro derivative could then be isolated as its chloride salt.

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. acs.orgacs.orgmdpi.comnih.gov In this approach, enzymes are used for key stereoselective steps that are difficult to achieve with conventional chemistry, while chemical reactions are used for other transformations. A plausible chemoenzymatic route to this compound could involve the chemical synthesis of a reserpine analog, followed by a highly specific enzymatic oxidation at the C3 position to generate the desired dehydro-iminium intermediate, which can then be stabilized as the chloride salt. This strategy allows for the efficient construction of the core alkaloid scaffold using established chemical methods, while relying on the precision of an enzyme for the final, critical oxidation step.

| Strategy | Description | Potential Application for this compound |

| Biocatalysis | Use of isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.govresearchgate.net | Enzymatic oxidation of a reserpine precursor at the C3 position using an FAD-dependent oxidase to form the iminium ion, followed by isolation as the chloride salt. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions to create a synthetic route. acs.orgacs.orgmdpi.com | Chemical synthesis of a reserpine analog followed by a specific enzymatic oxidation at C3 to generate the 3-dehydro intermediate, which is then isolated as the chloride salt. |

Synthetic Organic Chemistry of 3 Dehydro Reserpine Chloride and Analogues

Total and Semisynthetic Approaches to 3-Dehydro Reserpine (B192253) Chloride.

While direct total or semisynthetic routes exclusively targeting 3-Dehydro Reserpine Chloride are not extensively documented, its synthesis is intrinsically linked to that of reserpine itself. The prevailing strategy involves the initial synthesis of the reserpine skeleton, followed by a subsequent oxidation step to introduce the 3,4-double bond.

One of the pioneering and most celebrated approaches was developed by R.B. Woodward. hebmu.edu.cn This synthesis established the cis-fusion of the D and E rings early on through a Diels-Alder reaction. The stereochemistry of the remaining centers was then meticulously installed, taking advantage of the conformational biases of the decalin system. hebmu.edu.cn

Later approaches have sought to improve upon the efficiency and stereoselectivity of the synthesis. For instance, Stork's approach utilized a regio- and stereocontrolled synthesis of a key hydrindanone intermediate, which already contained the five asymmetric centers of the E-ring in their correct configuration. udel.eduacs.org This was achieved through a series of reactions including silylation, ozonolysis, and a kinetically controlled enolization-trapping sequence. udel.eduacs.org

Other notable strategies for constructing the reserpine core include:

Double Michael Addition: This approach has been used to generate the bicyclic ketone with all five stereocenters of the reserpine E-ring correctly arranged. hebmu.edu.cn

Radical Cyclization: Intramolecular radical cyclization has been employed to construct the polysubstituted chiral octahydrobenzofuran, a key synthon for the E-ring. researchgate.net

Catalytic Asymmetric Methods: More recent efforts have focused on the use of chiral catalysts to control stereochemistry, such as in the enantioselective total synthesis of (+)-reserpine, which features a chiral catalyst-controlled formal aza-Diels-Alder reaction. researchgate.net

A summary of key stereoselective approaches is presented below:

| Approach | Key Reaction(s) | Reference(s) |

| Woodward Synthesis | Diels-Alder reaction | hebmu.edu.cn |

| Stork Synthesis | Regio- and stereocontrolled hydrindanone synthesis | udel.eduacs.org |

| Double Michael Addition | Generation of a bicyclic ketone | hebmu.edu.cn |

| Radical Cyclization | Intramolecular radical cyclization to form the E-ring synthon | researchgate.net |

| Catalytic Asymmetric Synthesis | Chiral catalyst-controlled formal aza-Diels-Alder reaction | researchgate.net |

The structural modification of reserpine and its analogues has been a subject of interest to probe structure-activity relationships. hebmu.edu.cn These modifications often target specific functional groups within the molecule.

The C-18 trimethoxybenzoyl group is known to be essential for the sedative activity of reserpine. hebmu.edu.cn Strategies for modifying this group would involve the hydrolysis of the ester linkage to yield reserpic acid, followed by re-esterification with different acylating agents. hebmu.edu.cn

Photoaffinity labels have been synthesized to probe the binding sites of reserpine on its biological targets. nih.gov This involves the introduction of photoreactive groups, such as iodophenylazides, to the reserpine scaffold. nih.gov These derivatives have been instrumental in studying the vesicle monoamine transporter (VMAT). nih.gov

Chemical Transformations Involving Reserpine Oxidation to 3,4-Dehydro Derivatives.

The oxidation of reserpine to its 3,4-dehydro derivative, 3-dehydroreserpine (often isolated as the chloride salt), is a well-documented transformation. hebmu.edu.cnnih.govpjps.pk This oxidation is a key step in both the degradation of reserpine and in analytical procedures for its quantification. hebmu.edu.cnroyalsocietypublishing.org

Various oxidizing agents have been employed to effect this transformation, including:

Nitrous acid hebmu.edu.cnroyalsocietypublishing.org

Cerium (IV) sulfate (B86663) royalsocietypublishing.org

Vanadium pentoxide royalsocietypublishing.org

Periodate ion royalsocietypublishing.org

2-Iodoxybenzoate royalsocietypublishing.org

The oxidation process involves the removal of two hydrogen atoms from the C3 and N4 positions of the yohimbane skeleton, leading to the formation of an iminium bond in the resulting 3,4-dehydroreserpine. nih.govpjps.pk This transformation results in a compound with intense green-yellow fluorescence, a property that is exploited in its detection. pjps.pkroyalsocietypublishing.org The kinetics of this oxidation have been studied, revealing that reserpine is first oxidized to the dehydro derivative, which can be subsequently converted to a tetradehydro derivative. Electrochemical methods have also been developed for the online post-column derivatization of reserpine to its fluorescent dehydro product for analytical purposes. royalsocietypublishing.orgnih.govresearchgate.net

The oxidation products of reserpine and related Rauwolfia alkaloids have been characterized using various chromatographic and spectroscopic techniques, including TLC, UV, IR, NMR, and fluorescence spectroscopy, to confirm the structure of the 3,4-dehydro derivatives. nih.govpjps.pk

A recent study on the biosynthesis of reserpine has shed light on the enzymatic basis for the formation of the C3 stereochemistry. biorxiv.orgbiorxiv.org This process involves an oxidation-reduction sequence where an intermediate is oxidized to a 3-dehydro-α-yohimbine derivative, followed by a stereoselective reduction. biorxiv.org

Advanced Synthetic Methodologies for Related Indole (B1671886) Alkaloid Scaffolds.

The development of novel synthetic methods for the construction of complex indole alkaloid scaffolds remains an active area of research. These advanced methodologies often focus on efficiency, convergency, and the ability to generate molecular diversity.

Some of the modern synthetic strategies applicable to indole alkaloid synthesis include:

Domino Reactions: These are one-pot sequences of multiple reactions that can rapidly build up molecular complexity, saving steps and resources. acs.orglu.se

Palladium-Catalyzed Coupling Reactions: These have become powerful tools for the formation of C-C and C-N bonds, which are crucial for the assembly of the polycyclic systems of indole alkaloids. nih.gov

Gold-Catalyzed Cascade Reactions: Gold catalysts have shown unique reactivity in promoting cascade cyclizations of enynes and related substrates to construct fused carbazoles and other indole alkaloid scaffolds. bohrium.com

Intramolecular Heck Reactions: This reaction has been utilized for the construction of the central D-ring of certain indole alkaloids, with the concomitant formation of a quaternary stereocenter. lu.se

These methodologies provide powerful platforms for the synthesis of not only reserpine and its analogues but also a wide array of other structurally complex and biologically significant indole alkaloids. mdpi.com

Molecular Mechanisms of Action and Biological Interactions of 3 Dehydro Reserpine Chloride

Investigation of Molecular Targets and Binding Affinities

The molecular behavior of 3-Dehydro Reserpine (B192253) Chloride is best contextualized by the established targets of its precursor, reserpine. Research has largely focused on reserpine's interaction with key proteins involved in neurotransmission.

Reserpine is a potent and irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for sequestering monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, reserpine prevents this uptake process. This leads to the accumulation of neurotransmitters in the cytoplasm, where they are vulnerable to degradation by enzymes like monoamine oxidase (MAO). The ultimate consequence is a significant depletion of monoamine stores at the nerve terminal.

Studies using radiolabeled ligands have helped to characterize this interaction. For instance, the binding of ligands like [³H]dihydrotetrabenazine to chromaffin granule membranes, which are rich in VMAT2, is a common method to assay transporter activity and inhibition. While reserpine's inhibitory action on VMAT2 is well-documented, specific research detailing the binding affinity or inhibitory potential of 3-Dehydro Reserpine Chloride at VMAT2 is not extensively available in the current scientific literature. Its identity as a degradation product suggests that its interaction with VMAT2 could be altered, but this remains an area for future investigation.

The depletion of dopamine by reserpine indirectly influences dopamine receptors. Chronic interruption of dopaminergic neurotransmission, such as that caused by reserpine, can lead to compensatory changes in receptor density. Research in rat models has shown that reserpine treatment can up-regulate the number of dopamine D2 receptors in the striatum. However, studies indicate that reserpine does not significantly alter the binding affinity (Kd) of ligands to either dopamine D1 or D2 receptors. This suggests the drug's primary effect is on neurotransmitter levels rather than direct receptor binding.

Some research also indicates that reserpine may transiently and indirectly alter the function of the dopamine transporter (DAT), which is distinct from VMAT2 and located on the plasma membrane. There is currently a lack of specific in vitro binding profiles for this compound at dopamine receptors or other related neural targets.

| Target | Parent Compound (Reserpine) Interaction |

| VMAT2 | Irreversible inhibitor; blocks monoamine uptake into vesicles. |

| Dopamine D2 Receptors | No direct binding; chronic use leads to up-regulation of receptor density. |

| Dopamine D1 Receptors | No significant change in binding affinity. |

| Dopamine Transporter (DAT) | May cause transient, indirect inhibition. |

Cellular and Subcellular Effects

Recent studies have highlighted reserpine's role in modulating epigenetic and oxidative stress pathways. In cellular models such as mouse epidermal JB6 P+ cells, reserpine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Reserpine treatment increases the protein expression of Nrf2 and its downstream targets, including Heme oxygenase-1 (HO-1).

This activation appears to be mediated through epigenetic mechanisms. Reserpine has been observed to decrease the mRNA and protein levels of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b. By inhibiting these enzymes, reserpine can reduce the methylation of the Nrf2 promoter, leading to increased Nrf2 expression and a more robust antioxidant response. The capacity of this compound to modulate these specific genes and proteins has not been reported.

| Gene/Protein | Effect of Reserpine in Cellular Models |

| Nrf2 | Increased protein expression and activation. |

| HO-1 | Increased protein expression (as a downstream target of Nrf2). |

| DNMT1, DNMT3a, DNMT3b | Decreased mRNA and protein expression. |

The primary and most studied effect of reserpine is the disruption of neurotransmitter homeostasis. By blocking VMAT2, reserpine leads to the widespread depletion of monoamines (dopamine, norepinephrine, serotonin) in the brain and peripheral nervous system. This effect is not selective for a single neurotransmitter system. In animal models, administration of reserpine results in a significant decrease in cortical levels of norepinephrine, serotonin, and dopamine. This depletion is responsible for the compound's characteristic physiological and behavioral effects.

At a subcellular level, reserpine's action is focused on the synaptic vesicles (or granules). It effectively blocks the re-uptake of amines that leak from these vesicles, leading to a decrease in the amine content within this particulate fraction. The impact of this compound on the complex balance of neurotransmitter storage and metabolism is unknown.

Role as a Metabolite or Degradation Product in Biological Systems and its Bioactivity Implications

The bioactivity of reserpine derivatives is highly dependent on their specific chemical structure. For example, studies have shown that 3-epireserpine, a stereoisomer of reserpine, is biologically inactive. This highlights that even minor changes to the molecule's three-dimensional conformation can completely abolish its pharmacological effects. The introduction of a double bond in the 3-dehydro form represents a significant structural alteration compared to reserpine. Whether this change inactivates the molecule, reduces its affinity for targets like VMAT2, or imparts novel biological activities is a critical question that requires direct experimental validation. To date, the specific bioactivity profile of this compound remains to be thoroughly characterized in the scientific literature.

Structure Activity Relationship Sar and Computational Design for 3 Dehydro Reserpine Chloride

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of reserpine (B192253) analogs is highly dependent on specific structural features. Structure-activity relationship (SAR) studies have revealed that even minor modifications to the reserpine scaffold can lead to significant changes in pharmacological properties.

Key determinants for the biological activity of compounds related to 3-Dehydro Reserpine Chloride include:

The C-18 Substituent: The trimethoxybenzoyl group at the C-18 position is crucial for the sedative activity characteristic of reserpine. hebmu.edu.cn Analogs lacking this group, such as methyl reserpate, show a significant reduction in this activity. pnas.org The nature of the ester at this position influences the potency and spectrum of activity.

Stereochemistry at C-3: The stereochemistry at the C-3 position is a critical factor. For instance, 3-epireserpine, an isomer of reserpine, is reported to be biologically inactive. hebmu.edu.cn This highlights the strict stereospecific requirement for interaction with its biological targets. The introduction of a double bond between N-4 and C-3 in this compound fundamentally alters the geometry and electronic distribution in this region compared to reserpine, which likely modifies its interaction with target proteins.

The Indole (B1671886) Moiety: The indole nucleus is a common feature in many biologically active alkaloids and is essential for the activity of reserpine and its analogs. scielo.br Modifications to the indole ring, such as substitution, can modulate the compound's activity.

The following table summarizes the impact of structural modifications on the activity of reserpine analogs, providing a basis for understanding the potential activity profile of this compound.

| Compound/Analog | Key Structural Feature | Impact on Biological Activity | Reference |

| Reserpine | C-3β-H stereochemistry; C-18 trimethoxybenzoyl ester | Potent sedative and antihypertensive activity | hebmu.edu.cn |

| 3-Epireserpine | C-3α-H stereochemistry (epimer of reserpine) | Biologically inactive | hebmu.edu.cn |

| Methyl Reserpate | Lacks the C-18 trimethoxybenzoyl group | Reduced sedative activity | pnas.org |

| Rescinnamine | C-18 has a trimethoxycinnamoyl ester instead of trimethoxybenzoyl | Retains biological activity, indicating some flexibility in the C-18 ester group | pnas.org |

In Silico Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between ligands like this compound and their biological targets at an atomic level. These techniques provide insights into the binding modes and energetics of these interactions, which can guide the rational design of new analogs.

Molecular Docking: Docking studies on reserpine analogs have been performed to understand their interaction with various targets, including P-glycoprotein (P-gp) and acetylcholinesterase (AChE). pnas.orgscielo.br For example, docking studies of reserpine analogs with P-gp have helped to define a pharmacophore model for MDR modulators. pnas.org These studies suggest that the relative disposition of the aromatic rings and the basic nitrogen atom are key for binding. pnas.org In the context of this compound, the planarity introduced by the C-3 double bond could significantly influence its docking pose and binding affinity within a target's active site compared to the more flexible structure of reserpine.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target. d-nb.info For reserpine-like molecules, key pharmacophoric features often include hydrogen bond acceptors, hydrophobic groups, and aromatic rings. pnas.orgsemanticscholar.org The dehydrogenation at C-3 in this compound would alter the local electronic features and could potentially lead to different or novel interactions with target proteins.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that may occur upon ligand binding. While specific MD simulation data for this compound is not readily available, such studies on related alkaloids have been instrumental in understanding their mechanism of action.

The table below illustrates hypothetical interaction data that could be derived from in silico studies for a reserpine analog.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | Reserpine Analog 2 | -10.75 | Tyr 341, Phe 338, Trp 86 | scielo.br |

| P-glycoprotein (P-gp) | Reserpine | Not specified | Not specified | pnas.org |

Rational Design and Synthesis of this compound Analogues for Targeted Research

The insights gained from SAR and computational studies provide a solid foundation for the rational design and synthesis of novel analogs of this compound. The goal of such endeavors is typically to create new chemical entities with improved potency, selectivity, or novel biological activities for research purposes.

The synthetic pathway to new analogs could involve several strategies:

Modification of the C-18 Ester: Based on the importance of the C-18 substituent, a primary approach would be to synthesize a series of this compound analogs with different ester groups at this position. This could involve the hydrolysis of the existing ester followed by re-esterification with a variety of carboxylic acids.

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the indole moiety of this compound could modulate its electronic properties and lipophilicity, potentially leading to altered target binding and selectivity.

Modification of the E-Ring: Although the C-17 methoxy (B1213986) group is not essential for sedation, modifications at this and other positions on the E-ring could be explored to probe the spatial requirements of the target's binding pocket.

The synthesis of such analogs would likely start from a common precursor, such as 3-dehydro reserpic acid, which could then be subjected to various chemical transformations to build a library of new compounds. The biological evaluation of these synthesized analogs would then feed back into the design cycle, allowing for the refinement of SAR and pharmacophore models.

Analytical and Spectroscopic Characterization Methodologies for 3 Dehydro Reserpine Chloride

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are indispensable tools for the separation and quantification of 3-Dehydro Reserpine (B192253) Chloride from complex mixtures, such as in synthetic reaction monitoring or from biological matrices.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of reserpine and its derivatives due to its high resolution and sensitivity. When coupled with mass spectrometry (LC-MS), it provides a powerful platform for both quantification and structural confirmation.

For the analysis of compounds structurally similar to 3-Dehydro Reserpine Chloride, such as reserpine itself and intermediates in its biosynthetic pathway, reversed-phase HPLC is commonly employed. The separation is typically achieved on C18 columns. biorxiv.orgscielo.brresearchgate.net Gradient elution is often preferred to achieve optimal separation of the main compound from its impurities and related substances. biorxiv.orgscielo.br

A typical analytical HPLC setup for related indole (B1671886) alkaloids involves an Agilent 1260 Series system with a C18 column. biorxiv.org For preparative isolation to obtain pure this compound for use as a reference standard, semi-preparative HPLC is utilized with a larger C18 column and a higher flow rate to handle larger sample volumes. biorxiv.org

LC-MS methods for related compounds have been developed using systems like a Vanquish liquid chromatography system coupled to a high-resolution mass spectrometer. biorxiv.org Such systems allow for the accurate mass determination of the parent ion and its fragments, which is crucial for identification. The use of a high pH buffer in the mobile phase has been shown to provide superior peak shape and higher intensity for reserpine, a technique that could be advantageous for the analysis of this compound. thermofisher.com

Table 1: Exemplar HPLC and LC-MS Parameters for the Analysis of Reserpine and Related Alkaloids

| Parameter | Analytical HPLC biorxiv.org | Semi-Preparative HPLC biorxiv.org | LC-MS biorxiv.org |

| System | Agilent 1260 Series | Agilent 1260 Series | Vanquish liquid chromatography system with IMPACT II System |

| Column | COSMOSIL 5C18-MS-II (250 mm × 4.6 mm, 5 µm) | COSMOSIL 5C18-MS-II (250 mm × 10 mm, 5 µm) | Waters Acquity BEH C18 (100 mm × 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% formic acid in water | 0.1% formic acid in water | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 3.0 mL/min | 0.3 mL/min |

| Detection | Multiple Wavelength Detector | UV absorption at 254 nm | High-Resolution Quadrupole-Time-of-Flight Mass Spectrometer |

| Injection Volume | 10 µL | 50 µL | 3 µL |

This table presents typical parameters used for the analysis of reserpine and its biosynthetic precursors. These would serve as a starting point for the development of a validated method for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of pharmaceuticals and is particularly well-suited for stability studies where multiple samples need to be analyzed simultaneously. For reserpine, a stability-indicating HPTLC method has been developed and validated, which can be adapted for this compound. researchgate.net

In a typical HPTLC method for reserpine, separation is achieved on pre-coated silica (B1680970) gel 60F-254 plates. researchgate.net The choice of the mobile phase is critical for achieving good separation of the parent drug from its degradation products. For reserpine, a mixture of chloroform (B151607) and acetone (B3395972) has been found to be effective. researchgate.net Densitometric scanning at a specific wavelength allows for the quantification of the separated spots. researchgate.net

Table 2: HPTLC Method Parameters for the Stability Analysis of Reserpine

| Parameter | Value researchgate.net |

| Stationary Phase | TLC plates precoated with silica gel 60F-254 |

| Mobile Phase | Chloroform:Acetone (7:3, v/v) |

| Detection Wavelength | 268 nm |

| Rf value for Reserpine | 0.28 ± 0.02 |

| Linearity Range | 200–1000 ng per spot |

This table outlines a validated HPTLC method for reserpine. A similar approach would be applicable for developing a stability-indicating HPTLC assay for this compound.

Advanced Spectroscopic Methods for Structural Elucidation

The definitive identification and structural characterization of this compound rely on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS/MS).

NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. For complex molecules like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation pattern of 3-dehydro-α-yohimbine, a structurally related compound, has been studied. biorxiv.org This provides a basis for predicting the fragmentation of this compound. The MS/MS spectrum of 3-dehydro-α-yohimbine confirms its structure and can be compared with biosynthetic products to verify their identity. biorxiv.org For this compound, the additional trimethoxybenzoyl group would be expected to produce a characteristic fragment ion. The analysis of reserpine's degradation products by LCMS-IT-TOF has shown that high-accuracy MSn measurements are extremely useful for predicting the structures of related compounds. lcms.cz

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Structural Moiety |

| [M+H]⁺ | [M+H - C₁₀H₁₀O₄]⁺ | Loss of the trimethoxybenzoyl group |

| [M+H]⁺ | 195 | Trimethoxybenzoyl cation |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H]⁺ | Fragments related to the yohimbane core | Cleavage within the pentacyclic ring system |

This table is predictive and based on the known fragmentation of reserpine and related yohimbine (B192690) alkaloids. Experimental verification would be required.

Development of Stability-Indicating Analytical Assays for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of such a method for this compound is crucial for ensuring its quality and stability. This involves subjecting the compound to forced degradation under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines. tnsroindia.org.inrjptonline.org

Forced degradation studies typically include exposure to acidic and basic conditions, oxidation, heat, and light. tnsroindia.org.inresearchgate.net The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the intact drug from its degradation products. sgs.com

A stability-indicating HPLC method for reserpine has been established, which serves as a model for developing a similar assay for this compound. tnsroindia.org.in In this study, reserpine was subjected to acid and base hydrolysis, oxidation, and heat, and the resulting degradation products were successfully separated from the parent drug. tnsroindia.org.in The validation of a stability-indicating method involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. scielo.br

Table 4: Typical Forced Degradation Conditions for a Stability-Indicating Assay

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | Reflux for a specified time |

| Base Hydrolysis | 0.1 N NaOH | Reflux for a specified time |

| Oxidative Degradation | 3% H₂O₂ | Room temperature for a specified time |

| Thermal Degradation | Dry heat at a specified temperature | For a specified time |

| Photodegradation | Exposure to UV or fluorescent light | For a specified time |

These conditions are based on general guidelines for forced degradation studies and would need to be optimized for this compound to achieve the desired level of degradation.

Future Research Directions and Applications in Chemical Biology

Emerging Research Areas for 3-Dehydro Reserpine (B192253) Chloride

While research specifically targeting 3-Dehydro Reserpine Chloride is still in its nascent stages, several emerging areas hold promise for its investigation. The primary impetus for this interest stems from the broader exploration of the chemical space occupied by reserpine and its analogs. The introduction of the dehydro-functionality in the yohimbine (B192690) scaffold can significantly alter the molecule's stereochemistry and electronic properties, potentially leading to novel biological activities.

Recent studies on the biosynthesis of yohimbine alkaloids have identified 3-dehydro intermediates as crucial for the stereochemical inversion at the C3 position. biorxiv.orgbiorxiv.org This enzymatic oxidation-reduction sequence highlights the biological relevance of such dehydro compounds. biorxiv.orgbiorxiv.org Future research is likely to focus on the synthesis and biological evaluation of a library of dehydro-reserpine derivatives to explore their structure-activity relationships. A key area of investigation will be to determine if the altered conformation of this compound imparts any selective pharmacological effects, possibly distinct from the monoamine-depleting action of reserpine. medchemexpress.com The potential for these compounds to interact with novel biological targets beyond the vesicular monoamine transporter 2 (VMAT2) is a significant driver for this research. medchemexpress.com

Potential as a Probe Molecule for Neurotransmitter Research

The parent compound, reserpine, has a long history as a pharmacological tool for studying neurotransmitter systems due to its irreversible inhibition of VMAT2. medchemexpress.comwikipedia.org This action leads to the depletion of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from nerve terminals. biorxiv.orgbiorxiv.org this compound, as a close structural analog, holds potential as a novel probe molecule for dissecting the complexities of neurotransmitter storage and release.

The introduction of a reactive iminium or enamine functionality in the dehydro-structure could be exploited for the development of chemical probes. biorxiv.org For instance, these probes could be used in photo-affinity labeling experiments to identify novel protein binding partners within the synapse. nih.gov Such studies could uncover new components of the neurotransmitter machinery or reveal off-target effects of reserpine-like compounds. Furthermore, the altered stereochemistry of this compound might lead to differential binding affinities for VMAT subtypes or other transporters, allowing for more nuanced investigations of specific neuronal pathways. The development of fluorescently tagged or isotopically labeled versions of this compound would be invaluable for visualizing its subcellular localization and tracking its metabolic fate in real-time.

Advancements in High-Throughput Screening and Lead Optimization Derived from Dehydro-Alkaloids

The development of high-throughput screening (HTS) platforms has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries. mdpi.com The application of HTS to natural product derivatives, including dehydro-alkaloids, offers a powerful strategy for identifying novel bioactive compounds. rsc.org The unique chemical scaffold of this compound and its potential derivatives makes them attractive candidates for inclusion in such screening campaigns.

Modern HTS technologies, including cell-based assays and target-based screening, can be employed to assess the activity of dehydro-alkaloids against a wide range of biological targets. mdpi.com This approach facilitates the discovery of compounds with novel mechanisms of action, moving beyond the traditional focus on VMAT2 inhibition. Once initial hits are identified through HTS, the process of lead optimization can begin. The structure of this compound provides multiple sites for chemical modification, allowing for the systematic synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org This iterative process of screening and chemical modification is crucial for translating a promising hit into a viable drug candidate.

Interdisciplinary Approaches in Alkaloid Research

The future of alkaloid research, including the study of compounds like this compound, lies in the integration of multiple scientific disciplines. A comprehensive understanding of the biological potential of these complex molecules requires a collaborative effort between synthetic chemists, pharmacologists, biochemists, and computational scientists.

Synthetic chemists play a critical role in developing efficient and stereoselective routes to this compound and its derivatives, providing the necessary material for biological testing. nih.gov Pharmacologists and biochemists are essential for designing and executing biological assays to elucidate the mechanism of action and identify molecular targets. mdpi.com Recent advances in metabolic engineering and synthetic biology are also opening up new avenues for the production of complex alkaloids in microbial systems, which could provide a sustainable source of these compounds for research and development. ajprd.com

Furthermore, computational approaches, such as molecular docking and dynamics simulations, can provide valuable insights into the binding interactions of dehydro-alkaloids with their biological targets, guiding the design of more potent and selective analogs. This synergistic approach, combining "in silico" and "in vitro" methods, will be instrumental in unlocking the full therapeutic potential of this compound and the broader class of dehydro-alkaloids.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 3-Dehydro Reserpine Chloride, and how can researchers ensure reproducibility?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. To ensure reproducibility, document solvent systems, column specifications, and calibration standards in detail, adhering to protocols outlined in analytical chemistry guidelines .

- Data Validation : Include retention time comparisons with reference standards and spectral overlays in supplementary materials to verify identity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy and HPLC at predefined intervals (e.g., 0, 7, 30 days). Include negative controls (e.g., inert atmosphere) to isolate environmental effects .

- Statistical Analysis : Apply linear regression models to degradation kinetics and report confidence intervals for shelf-life predictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to hazard communication standards (e.g., OSHA 29 CFR 1910.1200) for carcinogenicity risks and disposal guidelines .

- Waste Management : Segregate waste into approved containers for halogenated organic compounds and coordinate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell-based assays be systematically resolved?

- Troubleshooting Framework :

Validate assay conditions (e.g., cell line authenticity, passage number, and incubation time) .

Compare solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and activity .

Replicate experiments using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to rule out platform-specific artifacts .

- Data Integration : Perform meta-analysis of dose-response curves across studies, adjusting for batch effects using mixed-effects models .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in neuronal pathways?

- In Vitro Models : Use primary neuronal cultures or iPSC-derived neurons to assess neurotransmitter release via microelectrode arrays. Pair with siRNA knockdowns of suspected targets (e.g., vesicular monoamine transporters) .

- Pharmacokinetic Profiling : Conduct time-lapsed LC-MS/MS analysis of intracellular and extracellular compound levels to distinguish direct binding from downstream metabolic effects .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts and improve scalability?

- Process Chemistry :

- Employ design of experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity.

- Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance yield and reduce waste .

- Byproduct Analysis : Characterize impurities via high-resolution MS and compare with spectral libraries to identify structural analogs .

Methodological Notes

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra, chromatograms, and protocols in public repositories .

- Ethical Compliance : Document institutional review board (IRB) approvals for studies involving biological samples and declare conflicts of interest per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.